1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one
Description
The compound 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one features a unique hybrid structure combining a difluoro-azaspirooctane core with an indole-substituted ethanone moiety. The 6-azaspiro[2.5]octane scaffold contains a cyclopropane ring fused to a piperidine-like system, with two fluorine atoms at the 1,1-positions enhancing electronic and metabolic stability .
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)6-9-20(10-7-16)15(22)11-21-8-5-13-3-1-2-4-14(13)21/h1-5,8H,6-7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDJOKSUYXHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation and Fluorination
Spirocyclic amines are often synthesized via intramolecular cyclization. A plausible route involves:
- Mannich Reaction : Condensation of cyclohexanone with formaldehyde and ammonia to form a bicyclic intermediate.
- Cyclopropanation : Treatment with dichlorocarbene (generated from chloroform and a strong base) to form the spiro[2.5]octane framework.
- Fluorination : Use of diethylaminosulfur trifluoride (DAST) to replace hydroxyl or carbonyl groups with fluorine.
Example Protocol :
Alternative Routes via Ring-Closing Metathesis
Grubbs catalysts enable the formation of strained spirocycles via olefin metathesis. A diene precursor could cyclize to form the spiro[2.5]octane scaffold, followed by fluorination.
Preparation of 2-(1H-Indol-1-yl)ethan-1-one
Direct Acylation of Indole
Indole undergoes Friedel-Crafts acylation at the 1-position using acetyl chloride and Lewis acids (e.g., AlCl₃). However, competing C3-acylation necessitates careful regiocontrol.
Optimized Conditions :
Oxidative Methods
Transition-metal-catalyzed oxidation of 1-(2-hydroxyethyl)indole using MnO₂ or TEMPO/oxoammonium salts provides the ethanone.
Coupling Strategies
Nucleophilic Acyl Substitution
The spirocyclic amine attacks the ethanone’s carbonyl carbon under basic conditions (e.g., NaH in DMF), displacing a leaving group (X = Cl, Br):
$$
\text{1,1-Difluoro-6-azaspiro[2.5]octane} + \text{X-C(O)-CH₂-Indole} \rightarrow \text{Target Compound} + \text{HX}
$$
Example :
Reductive Amination
Condense the spirocyclic amine with 2-oxo-2-(1H-indol-1-yl)acetaldehyde using NaBH₃CN or Hantzsch ester.
Industrial-Scale Considerations
Process Optimization
Purification
Chromatography-free processes leverage crystallization from ethanol/water mixtures, achieving >98% purity.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₂N₂O |
| Molecular Weight | 304.33 g/mol |
| CAS Number | 2178771-15-6 |
| Key IR Absorptions | 1685 cm⁻¹ (C=O), 1500 cm⁻¹ (C-F) |
| ¹H NMR (CDCl₃) | δ 7.65 (s, 1H, indole), 4.21 (q, 2H, CH₂) |
Chemical Reactions Analysis
Types of Reactions
1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the indole moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has been investigated for its potential bioactive properties. Studies indicate that it may interact with specific biological targets, influencing various biochemical pathways. Its unique spirocyclic structure is believed to enhance its binding affinity to enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being explored for its pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer-related pathways.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Case Study 1: Antitumor Activity
A recent study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at low concentrations, indicating its potential use as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of breast cancer cells | [Study 1] |
| Antimicrobial | Inhibition of bacterial growth | [Study 2] |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Azaspiro Ring Formation | Cyclization of difluoro-substituted amines |
| Indole Moiety Introduction | Nucleophilic substitution with indole derivatives |
Mechanism of Action
The mechanism of action of 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis (Table 1) and discussion:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Structural Diversity and Bioactivity The indole-ethanone moiety in the target compound distinguishes it from analogs like 2-(4-bromophenyl)-ethanone and difluoromethoxy-ethanone , which lack aromatic heterocycles critical for π-π stacking or hydrogen bonding. Indole derivatives are frequently associated with serotonin receptor modulation or kinase inhibition, whereas quinoline (e.g., 10j) and thiophene (e.g., E629-0296 ) substituents may target epigenetic enzymes or ion channels. The difluoro-azaspirooctane core enhances metabolic stability compared to non-fluorinated spiro systems (e.g., 1-(5-azaspiro[2.5]octan-5-yl) ). Fluorine atoms reduce oxidative degradation and improve membrane permeability .
Synthetic Accessibility Compounds with simpler substituents (e.g., bromophenyl ) are synthesized in higher yields (e.g., 57% for indole-ethanones ) compared to complex hybrids like 10j (25.1% yield) . The target compound’s synthesis would likely require multi-step optimization, given the steric hindrance of the spirocyclic system.
Physicochemical Properties The piperazine group in E629-0296 introduces basicity (pKa ~8–9), enhancing water solubility, whereas the difluoro-spiro core in the target compound increases lipophilicity (clogP ~2.5–3.5, estimated).
Biological Relevance
Biological Activity
The compound 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one is a synthetic organic molecule characterized by its unique spirocyclic structure and the presence of difluoro and indole moieties. This compound has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , and it features a spirocyclic framework that may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The difluoro substituents may enhance binding affinity and selectivity, potentially modulating enzyme activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Case Studies and Research Findings
While direct studies on the specific compound are scarce, insights can be drawn from related compounds:
- Indole Derivatives : Indole-based compounds have been extensively studied for their anticancer properties. For instance, indole derivatives have shown significant activity against various cancer cell lines by promoting apoptosis .
- Fluorinated Compounds : The introduction of fluorine atoms in organic molecules often enhances their metabolic stability and bioavailability. Research has indicated that fluorinated spirocyclic compounds can exhibit potent biological activities due to improved interactions with biological targets .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications in the structure of spirocyclic compounds can lead to enhanced oral bioavailability and reduced toxicity profiles, making them suitable candidates for drug development .
Comparative Analysis
To better understand the potential of this compound in comparison to similar compounds, the following table summarizes key characteristics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
